molecular formula C20H21N3O B11268155 (4-Benzyl-1-piperidyl)(6-indazolyl)methanone

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone

Cat. No.: B11268155
M. Wt: 319.4 g/mol
InChI Key: ZRAUMDPTSOKLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone is a synthetic organic compound with the molecular formula C20H21N3O. It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to an indazole moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1-piperidyl)(6-indazolyl)methanone typically involves the reaction of 4-benzylpiperidine with 6-indazolecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (4-Benzyl-1-piperidyl)(6-indazolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1H-indazol-6-yl)methanone

InChI

InChI=1S/C20H21N3O/c24-20(17-6-7-18-14-21-22-19(18)13-17)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,21,22)

InChI Key

ZRAUMDPTSOKLPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.